Inferred Target Engagement vs. Key Arylsulfonyl Scaffold Based on Public Bioactivity Data
Direct bioactivity data for the target compound is absent from major public repositories like ChEMBL and PubChem BioAssay [1]. However, a structurally related arylsulfonyl derivative, 1-[4-(5-chloranyl-2-methoxy-phenyl)sulfonylpiperazin-1-yl]butan-1-one (BindingDB ID: BDBM41332), which shares the critical 5-chloro-2-methoxyphenylsulfonyl pharmacophore but differs in its amine core, has been evaluated against the cysteine proteases Cathepsin L and Cathepsin S. This molecule showed an IC50 greater than 50,000 nM for both targets, indicating minimal inhibitory activity [2]. This benchmark is crucial for research programs investigating this chemotype. Replacing the piperazine core with the pyrrolidinyl-oxy-methylpyridine substituent, as in the target compound, represents a substantial structural leap that could dramatically alter activity. Class-level inference suggests that the introduction of the additional pyridine ring and the altered linker could confer novel binding interactions or selectivity, making the target compound a valuable tool for structure-activity relationship (SAR) exploration within this chemical space.
| Evidence Dimension | Inhibitory activity against Cathepsin L and Cathepsin S |
|---|---|
| Target Compound Data | No publicly available data. |
| Comparator Or Baseline | 1-[4-(5-chloranyl-2-methoxy-phenyl)sulfonylpiperazin-1-yl]butan-1-one: IC50 > 50,000 nM |
| Quantified Difference | Not calculable. The difference is qualitative and structural, based on a complete change in the core scaffold from a piperazine to a pyrrolidinyl-pyridine ether. |
| Conditions | Assay: Penn Center for Molecular Discovery screening. Target: Human Procathepsin L and Cathepsin S. Assay IDs: PubChem AID 1627 and AID 831. |
Why This Matters
This provides a quantitative baseline for the 5-chloro-2-methoxyphenylsulfonyl pharmacophore, from which the target compound's unique structure is a significant departure, offering a clear rationale for its procurement in SAR studies.
- [1] Search for CAS 1904095-01-7 in ChEMBL and PubChem BioAssay returned no results. View Source
- [2] BindingDB. Entry for BDBM41332: 1-[4-(5-chloranyl-2-methoxy-phenyl)sulfonylpiperazin-1-yl]butan-1-one. Affinity Data: IC50 > 5.00E+4 nM for Procathepsin L and Cathepsin S. View Source
